7-Hydrazino-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a synthetic compound belonging to the class of pyrazolo[1,5-a]pyrimidines, which are characterized by their unique structural features and diverse biological activities. This compound is notable for its hydrazino group and methoxyphenyl substitution, which contribute to its potential pharmacological properties.
7-Hydrazino-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is classified under the broader category of heterocyclic compounds, specifically as a pyrazolo derivative. Its structure includes a pyrazole ring fused with a pyrimidine moiety, making it a member of the pyrazolo[1,5-a]pyrimidine family .
The synthesis of 7-hydrazino-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine typically involves several key steps:
Technical details often include the use of solvents such as ethanol or dimethyl sulfoxide and catalysts to facilitate reactions under controlled conditions .
The molecular structure of 7-hydrazino-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine can be represented as follows:
The structure features a pyrazolo ring fused with a pyrimidine ring and is substituted at specific positions with a hydrazino group and a methoxyphenyl group.
Structural data can be derived from spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), confirming the presence and arrangement of functional groups within the compound.
7-Hydrazino-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions:
Technical details regarding these reactions often involve reaction conditions such as temperature, pH levels, and the presence of catalysts or solvents .
The mechanism of action for 7-hydrazino-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine primarily relates to its biological activity:
Data from in vitro studies support these mechanisms by demonstrating dose-dependent effects on inflammatory mediators and bacterial growth inhibition .
Relevant data on these properties can be obtained from standard chemical databases and experimental analyses conducted during synthesis .
7-Hydrazino-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine has several potential applications in scientific research:
Research continues to explore its efficacy and safety profiles for various therapeutic applications .
The hydrazino (-NHNH₂) moiety at position 7 of pyrazolo[1,5-a]pyrimidine scaffolds represents a strategic molecular modification that significantly enhances target engagement capabilities through multifaceted mechanisms. This functional group serves as a hydrogen bond network amplifier, enabling the formation of up to three directional interactions with biological targets: (1) The terminal amino group can act as both hydrogen bond donor (via N-H) and acceptor (via lone pair), (2) The proximal nitrogen functions as an additional hydrogen bond donor, and (3) The conjugated system allows for secondary interactions through π-delocalization. This configuration is exemplified in 7-hydrazino-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine (CAS# 900895-76-3), where the hydrazino group exhibits enhanced nucleophilicity due to the electron-donating effects of the 4-methoxyphenyl substituent at position 3 [2] [9].
Synthetic accessibility of 7-hydrazino derivatives primarily occurs through nucleophilic displacement reactions of corresponding 7-chloro precursors under mild conditions (40-60°C in ethanol/water mixtures), achieving yields >80% due to the exceptional leaving group capability of chloride at this position. Alternatively, direct hydrazination can be accomplished using microwave-assisted synthesis (120°C, 30 minutes) with hydrazine hydrate, significantly reducing reaction times compared to conventional heating methods [3] [6]. The hydrazino group's versatility as a synthetic handle enables further derivatization into pharmacologically critical functionalities, including:
Table 1: Hydrogen Bonding Capabilities of Position 7 Substituents in Pyrazolo[1,5-a]pyrimidines
Substituent | H-Bond Donors | H-Bond Acceptors | Conformational Flexibility | pKa Range |
---|---|---|---|---|
Hydrazino (-NHNH₂) | 2 | 2 | Moderate (rotation around C-N/N-N) | 6.8-7.2 (proximal N), 8.9-9.3 (terminal N) |
Amino (-NH₂) | 1 | 1 | Low (planar with ring) | 4.5-5.0 |
Hydroxy (-OH) | 1 | 1 | Low | 8.5-9.5 |
Chloro (-Cl) | 0 | 1 | None | N/A |
Biological evaluations demonstrate that the hydrazino modification confers up to 12-fold enhancement in kinase binding affinity compared to amino analogues, particularly against serine/threonine kinases like DRAK1 and Pim-1. This improvement stems from the formation of additional hydrogen bonds with kinase hinge region residues, particularly through interaction with backbone carbonyl groups that remain unengaged by smaller substituents. The protonation state of the hydrazino group under physiological conditions (pH 7.4) creates a positively charged moiety that facilitates salt bridge formation with aspartate/glutamate residues in allosteric binding pockets, a feature exploited in the design of BCL6 inhibitors where ionic interactions disrupt corepressor binding [7] [9].
The strategic placement of a 4-methoxyphenyl group at position 3 and methyl groups at positions 2 and 5 creates a synergistic steric and electronic profile that optimizes target engagement. The 4-methoxyphenyl moiety extends perpendicularly to the pyrazolopyrimidine plane, creating a T-shaped π-stacking geometry that enhances interaction with hydrophobic enzyme pockets. The methoxy group's electron-donating character (+M effect) increases electron density at the 3-position by approximately 30% (calculated by DFT), which significantly influences the compound's dipole moment (experimentally determined as 4.2 Debye) and overall electrostatic complementarity with target proteins [6] [10].
The methyl groups at positions 2 and 5 fulfill three critical pharmacophoric roles:
X-ray crystallographic analysis of closely related structures (e.g., 2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine) reveals that the 4-methoxyphenyl moiety adopts a dihedral angle of 68-72° relative to the fused heterocyclic plane, optimizing simultaneous engagement with both the hinge region (via hydrogen bonding) and hydrophobic selectivity pockets (via aromatic stacking) of protein targets. This orientation positions the methoxy oxygen within 3.5Å of conserved water molecules in kinase ATP-binding sites, facilitating water-mediated hydrogen bonding networks that enhance binding specificity [6].
Molecular dynamics simulations demonstrate that the 4-methoxyphenyl group undergoes restricted rotation with an energy barrier of 8.3 kcal/mol, significantly higher than phenyl analogues (5.2 kcal/mol), due to steric interactions between the ortho-hydrogens and the adjacent pyrazole nitrogen. This limited rotation reduces the conformational entropy penalty upon binding by 40%, contributing to improved binding affinity. Additionally, the methyl groups create a molecular "bump" that provides selectivity for kinases with smaller gatekeeper residues, a feature exploited in the design of EGFR inhibitors targeting T790M mutants [7] [10].
The structural architecture of 7-hydrazino-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine positions it uniquely within the pharmacological landscape of pyrazolopyrimidine derivatives. When benchmarked against established clinical candidates, several distinguishing features emerge:
Table 2: Structural and Target Selectivity Comparison with Clinical Pyrazolo[1,5-a]pyrimidines
Compound | Position 3 Substituent | Position 7 Substituent | Key Targets | Selectivity Index |
---|---|---|---|---|
7-Hydrazino-3-(4-methoxyphenyl)-2,5-dimethyl derivative | 4-Methoxyphenyl | Hydrazino | DRAK1, Pim-1, BCL6 | >100-fold vs. PKA |
Zanubrutinib (BGB-3111) [3] | Benzamide | Amino | Bruton's tyrosine kinase | 300-fold vs. EGFR |
Dorsomorphin [1] [7] | Pyridinyl | Pyrazolopyrimidine | AMPK, ALK2 | 8-fold vs. ALK5 |
CPL302253 [4] | 5-Indole | Morpholine | PI3Kδ | >500-fold vs. PI3Kα/PI3Kβ |
Indiplon [1] | N,N-Diethylacetamide | Fluoro | GABA_A receptors | Not applicable (CNS target) |
The hydrazino group at position 7 provides a distinct hydrogen bonding topology compared to morpholine-containing derivatives (e.g., CPL302253). While morpholine derivatives form two hydrogen bonds with kinase hinge regions (via oxygen and adjacent methylene), the hydrazino group enables three potential hydrogen bonds with more flexible geometry, accommodating divergent kinase conformations. This translates to activity against kinases with smaller ATP-binding pockets such as DRAK1 and Pim-1, which are less accessible to bulkier morpholine derivatives [4] [7].
The 4-methoxyphenyl group at position 3 demonstrates enhanced π-stacking capability compared to heteroaromatic substituents in dorsomorphin, with calculated π-π stacking energies of -9.8 kcal/mol versus -7.2 kcal/mol for pyridyl analogues (B3LYP/6-31G* level). This increased interaction energy correlates with improved cellular potency in enzyme-independent binding contexts, particularly for protein-protein interaction inhibitors targeting BCL6. However, this advantage comes with a pharmacokinetic trade-off: the 4-methoxyphenyl moiety undergoes CYP2C19-mediated demethylation at rates 2.3-fold higher than heterocyclic substituents, necessitating prodrug strategies for optimal oral bioavailability [1] [6].
The strategic placement of methyl groups at positions 2 and 5 creates a steric profile intermediate between dorsomorphin (unsubstituted) and zanubrutinib (diethylacetamide at position 3). This intermediate steric bulk provides selective access to the DRAK1 hydrophobic pocket while avoiding steric clashes that limit dorsomorphin derivatives to AMPK targets. Computational binding energy decomposition analysis reveals that the 5-methyl group contributes -1.8 kcal/mol to DRAK1 binding through van der Waals interactions with Val27 in the hydrophobic pocket, a residue that remains solvent-exposed in complexes with unmethylated derivatives [7] [9].
Table 3: Electronic and Steric Properties of Position 3 Substituents in Clinical Candidates
Compound | Substituent | Hammett σp Value | Taft Es Parameter | LogP Contribution | Target Interaction Type |
---|---|---|---|---|---|
7-Hydrazino derivative | 4-Methoxyphenyl | -0.27 | -0.55 | +1.2 | π-Stacking with Phe98 (DRAK1) |
Zanubrutinib | Benzamide | +0.36 | -1.24 | -0.4 | H-bond with Lys430 (BTK) |
Dorsomorphin | 4-Pyridyl | +0.52 | -0.38 | -0.8 | Charge-charge with Arg307 (ALK2) |
CPL302253 | 5-Indole | -0.12 | -1.78 | +1.8 | Hydrophobic with Trp760 (PI3Kδ) |
Indiplon | N,N-Diethylacetamide | +0.45 | -2.15 | +0.9 | H-bond with Tyr58 (GABA_A) |
The methyl group configuration also imparts superior metabolic stability compared to indiplon's diethylacetamide moiety, with microsomal clearance rates reduced by 60% in human liver microsome assays. This stability profile enables sustained target engagement without the need for high peak concentrations that drive off-target effects—a limitation observed with several morpholine-containing clinical candidates [1] [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7